molecular formula C7H9ClN2O B13559175 (S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

Cat. No.: B13559175
M. Wt: 172.61 g/mol
InChI Key: FXONARVUEUREBE-RXMQYKEDSA-N
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Description

(2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 2-position

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2S)-2-amino-2-(6-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1

InChI Key

FXONARVUEUREBE-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically begins with commercially available 6-chloropyridine.

    Reaction Steps:

Industrial Production Methods: Industrial production of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Various amino alcohol derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Protein Binding: It can bind to specific proteins, affecting their function and activity.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

    (2S)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-amino-2-(6-fluoropyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    (2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

    Chlorine Substitution: The presence of a chlorine atom at the 6-position of the pyridine ring imparts unique electronic and steric properties to the compound, affecting its reactivity and interactions.

    Biological Activity: The specific substitution pattern contributes to its unique biological activity, making it a valuable compound in medicinal chemistry.

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